1-methyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c1-21-14(5-6-19-21)12-7-11(8-17-10-12)9-18-16(24)13-3-4-15(23)22(2)20-13/h3-8,10H,9H2,1-2H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLNKGUDHMNUFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2=CC(=CN=C2)C3=CC=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (hereafter referred to as Compound A ) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
Compound A features a unique structure characterized by multiple heterocycles, which are known to impart various biological activities. The molecular formula is , with a molecular weight of approximately 356.4 g/mol. The presence of the pyrazole and pyridine moieties is significant, as these structures are often associated with diverse pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the same structural family. For instance, derivatives containing pyrazole rings have shown promising results against various cancer cell lines. In vitro assays demonstrated that certain pyrazole derivatives exhibit cytotoxicity with IC50 values ranging from 10 to 20 µM against breast (MCF-7) and colon (HCT-116) cancer cells .
Table 1: Cytotoxic Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | TBD |
| Compound B | HCT-116 | 14.34 |
| Compound C | A549 | 10.39 |
Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that such compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 50 µg/mL .
Anti-inflammatory Effects
The anti-inflammatory properties of compounds similar to Compound A have been documented in various studies. These compounds inhibit pro-inflammatory cytokines and enzymes, which may contribute to their therapeutic effects in inflammatory diseases .
The mechanisms through which Compound A exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific molecular targets involved in cell proliferation and survival pathways. For instance, docking studies suggest that pyrazole derivatives can bind effectively to active sites on kinases implicated in cancer progression .
Study on Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized several pyrazole derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated that certain modifications on the pyrazole ring significantly enhanced cytotoxicity compared to standard drugs like doxorubicin . This underscores the importance of structural optimization in developing more effective anticancer agents.
Antimicrobial Screening
Another study focused on the antimicrobial efficacy of synthesized pyrazole derivatives, revealing that specific substitutions on the pyridine ring improved activity against resistant bacterial strains . This finding is crucial given the global challenge posed by antibiotic resistance.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural motifs with pyrazole- and pyridazine-based carboxamides synthesized in the literature. Below is a detailed comparison with key analogs from and other hypothetical derivatives:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Heterocycles: The target compound integrates pyridazine, pyridine, and pyrazole rings, whereas analogs like 3a–3d () are bis-pyrazole derivatives.
Substituent Effects: The target compound lacks electron-withdrawing groups (e.g., chloro, cyano) present in 3a–3d, which are critical for stabilizing crystalline structures (evidenced by higher melting points in 3b and 3d). Instead, it features a methyl-substituted pyrazole and a pyridin-3-ylmethyl group, which may improve solubility in polar solvents.
Synthetic Complexity :
- The synthesis of the target compound likely requires multi-step coupling reactions (e.g., amide bond formation, Suzuki-Miyaura coupling for pyrazole-pyridine linkage), similar to the EDCI/HOBt-mediated carboxamide synthesis described for 3a–3d . However, the pyridazine core introduces additional challenges, such as regioselective functionalization.
Research Findings and Limitations
- Synthetic Yield : The target compound’s synthesis is expected to have moderate yields (50–70%), comparable to 3a–3d (62–71%), due to similar carboxamide coupling steps .
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The target molecule can be dissected into three primary components:
- 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid : Serves as the core heterocycle.
- (5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl)methanamine : Provides the N-substituent for the carboxamide.
- Amide bond linkage : Connects the dihydropyridazine core to the pyridine-pyrazole side chain.
Key challenges include regioselective methylation of the dihydropyridazine ring, efficient coupling of the pyrazole-pyridine fragment, and amidation under mild conditions to preserve stereochemical integrity.
Synthesis of 1-Methyl-6-Oxo-1,6-Dihydropyridazine-3-Carboxylic Acid
Cyclocondensation of Hydrazines with Dicarbonyl Compounds
The dihydropyridazine core is typically synthesized via cyclocondensation between hydrazines and 1,3-dicarbonyl precursors. For example, methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate is synthesized by reacting 6-oxo-1,6-dihydropyridazine-3-carboxylic acid with methanol and thionyl chloride under reflux, achieving yields up to 100%. Subsequent N-methylation at position 1 is achieved using methyl iodide in the presence of a base (e.g., K$$2$$CO$$3$$) in DMF at 60°C.
Table 1: Optimization of N-Methylation Conditions
| Methylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| CH$$_3$$I | K$$2$$CO$$3$$ | DMF | 60 | 88 |
| (CH$$3$$)$$2$$SO$$_4$$ | NaH | THF | 25 | 72 |
Preparation of (5-(1-Methyl-1H-Pyrazol-5-yl)Pyridin-3-yl)Methanamine
Suzuki-Miyaura Cross-Coupling for Pyridine-Pyrazole Assembly
The pyridine-pyrazole fragment is constructed via palladium-catalyzed coupling. 5-Bromo-3-pyridinecarboxaldehyde reacts with 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole under Suzuki conditions (Pd(PPh$$3$$)$$4$$, Na$$2$$CO$$3$$, DME/H$$2$$O). The aldehyde intermediate is reduced to the primary amine using NaBH$$4$$ in methanol, yielding (5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methanamine with >90% conversion.
Amide Bond Formation
Carbodiimide-Mediated Coupling
The final step involves coupling 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with (5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methanamine using EDCI/HOBt in DCM. This method avoids racemization and achieves yields of 78–85%. Alternatives like mixed anhydride (ClCO$$_2$$Et) or active ester (N-hydroxysuccinimide) methods show comparable efficiency.
Table 2: Comparison of Amidation Strategies
| Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DCM | 25 | 85 |
| DCC/DMAP | THF | 0 → 25 | 76 |
| HATU | DMF | 25 | 82 |
Integrated One-Pot Approaches
Analytical Characterization
Critical data for the target compound include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
